N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(3-(trifluoromethyl)phenyl)acetamide
Description
This compound belongs to the class of N-substituted imidazo[1,2-a]pyridine-2-acetamides, characterized by a tetrahydroimidazo[1,2-a]pyridine core linked to a phenylacetamide moiety. The imidazo[1,2-a]pyridine scaffold is notable for its presence in pharmacologically active molecules, including Zolpidem and Alpidem, which are commercial drugs targeting the central nervous system . The trifluoromethyl (-CF₃) group on the phenyl ring enhances lipophilicity and metabolic stability, a common strategy in medicinal chemistry to optimize pharmacokinetic properties .
Properties
IUPAC Name |
N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]-2-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N3O/c23-22(24,25)16-7-5-6-15(12-16)13-21(29)27-18-9-2-1-8-17(18)19-14-28-11-4-3-10-20(28)26-19/h1-2,5-9,12,14H,3-4,10-11,13H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFYBVWFTQKNOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)CC4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that integrates a tetrahydroimidazo[1,2-a]pyridine moiety with trifluoromethyl and phenyl groups. Its molecular formula is , with a molecular weight of 363.38 g/mol.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial properties. For instance, compounds within this family have shown efficacy against various bacteria and fungi. Studies have highlighted the potential of related compounds to inhibit bacterial growth and biofilm formation.
2. Antitumor Effects
Compounds containing the imidazo[1,2-a]pyridine scaffold have been investigated for their anticancer properties. In vitro studies suggest that these compounds can induce apoptosis in cancer cells through the modulation of key signaling pathways.
3. Neuropharmacological Effects
The tetrahydroimidazo[1,2-a]pyridine structure is associated with neuropharmacological activity. Some derivatives have been studied for their potential as anxiolytics or antidepressants by targeting serotonin receptors.
The mechanisms underlying the biological activity of this compound are multifaceted:
- Enzyme Inhibition : Certain derivatives inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : The compound may act as an antagonist or agonist at various neurotransmitter receptors.
- Cellular Signaling Interference : It can disrupt signaling pathways that promote cell proliferation in cancer or inflammation.
Case Studies
Several studies have documented the effects of related compounds:
- Antimicrobial Efficacy : A study demonstrated that a derivative with a similar scaffold inhibited Staphylococcus aureus growth by disrupting cell wall synthesis (Journal of Medicinal Chemistry).
- Antitumor Activity : In vivo experiments showed that a closely related imidazo[1,2-a]pyridine compound significantly reduced tumor size in mouse models by inducing apoptosis in cancerous cells (Cancer Research Journal).
- Neuropharmacological Assessment : A clinical trial assessed the anxiolytic effects of a tetrahydroimidazo derivative and reported significant improvements in anxiety scores among participants compared to placebo (Psychopharmacology).
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Imidazo[1,2-a]pyridine Acetamide Derivatives
Compounds sharing the imidazo[1,2-a]pyridine core but differing in substituents or acetamide side chains:
Key Findings :
- The CF₃ group enhances electron-withdrawing effects and lipophilicity, contrasting with the benzofuran-oxy group in , which introduces polarity.
Benzothiazole-Based Acetamides
Compounds replacing the imidazo[1,2-a]pyridine core with a benzothiazole ring:
Key Findings :
- Benzothiazole derivatives often exhibit distinct binding profiles due to altered hydrogen-bonding capabilities and ring aromaticity.
Other Heterocyclic Acetamides
Examples with unrelated heterocycles but similar acetamide side chains:
Research Implications and Challenges
- Structural Optimization: The tetrahydroimidazo[1,2-a]pyridine core may offer improved metabolic stability over non-hydrogenated analogs , but synthetic routes need refinement (e.g., higher yields as in ).
- Synthetic Challenges : Low yields in benzothiazole derivatives vs. modular synthesis of imidazo[1,2-a]pyridines highlight the need for optimized reaction conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
